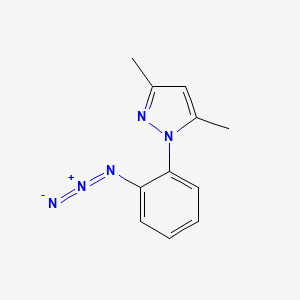
1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with azide and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2-azidobenzaldehyde with 3,5-dimethylpyrazole. The reaction is carried out under mild conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the azide group, which can be explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Cycloaddition: Formation of triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved in these reactions include the formation of a transition state where the azide and alkyne groups align to form the triazole ring .
Comparison with Similar Compounds
Phenyl Azide: Similar in structure but lacks the pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Similar pyrazole ring but lacks the azide group.
2-Azidophenyl Derivatives: Compounds with the azide group attached to a phenyl ring but with different substituents.
Uniqueness: The presence of both the azide and methyl groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Properties
CAS No. |
78564-50-8 |
|---|---|
Molecular Formula |
C11H11N5 |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
1-(2-azidophenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H11N5/c1-8-7-9(2)16(14-8)11-6-4-3-5-10(11)13-15-12/h3-7H,1-2H3 |
InChI Key |
JOFVMQNMOWGHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


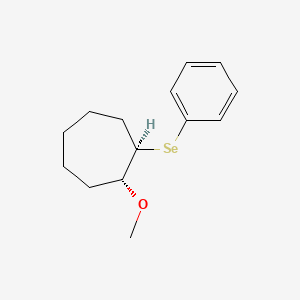
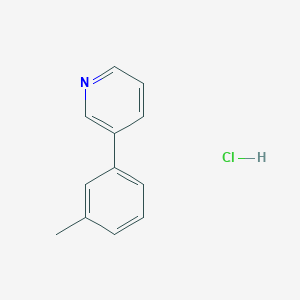
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
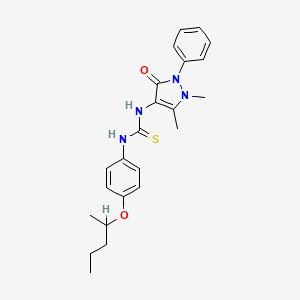

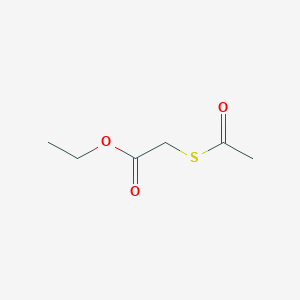

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
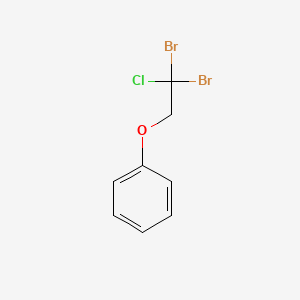
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)

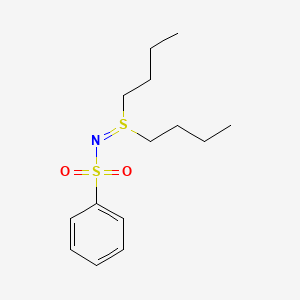
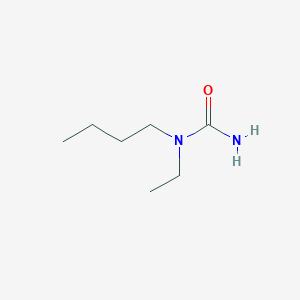
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
